2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of appropriate nitriles with sodium azide under acidic conditions.
Coupling of the Two Rings: The final step involves the coupling of the thiadiazole and tetrazole rings through a suitable linker, such as a sulfanyl group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, acidic or basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new drugs targeting specific biological pathways.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N1-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound may modulate the activity of specific receptors by binding to them.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 2-amino-1,3,4-thiadiazole.
Tetrazole Derivatives: Compounds with similar tetrazole rings, such as 5-phenyl-1H-tetrazole.
Uniqueness
N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is unique due to the combination of its thiadiazole and tetrazole rings, which may confer specific biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C14H15N7OS2 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H15N7OS2/c1-9(2)12-16-17-13(24-12)15-11(22)8-23-14-18-19-20-21(14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,15,17,22) |
InChI Key |
XGNUYTAYRIGJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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